molecular formula C16H18N2O B11940764 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)urea

1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B11940764
M. Wt: 254.33 g/mol
InChI Key: PJPPVPKLOOCKSM-UHFFFAOYSA-N
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Description

1-(O-TOLYL)-3-(2,5-XYLYL)UREA is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings, one with an ortho-tolyl group and the other with a 2,5-xylyl group, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(O-TOLYL)-3-(2,5-XYLYL)UREA typically involves the reaction of ortho-toluidine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea linkage.

Industrial Production Methods: In an industrial setting, the production of 1-(O-TOLYL)-3-(2,5-XYLYL)UREA may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(O-TOLYL)-3-(2,5-XYLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(O-TOLYL)-3-(2,5-XYLYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(O-TOLYL)-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(O-TOLYL)-3-(2,5-XYLYL)UREA can be compared with other similar compounds, such as:

    1-(O-TOLYL)-3-(3,4-XYLYL)UREA: Differing in the position of the methyl groups on the aromatic ring.

    1-(P-TOLYL)-3-(2,5-XYLYL)UREA: Differing in the position of the tolyl group on the aromatic ring.

    1-(O-TOLYL)-3-(2,4-XYLYL)UREA: Differing in the position of the methyl groups on the aromatic ring.

The uniqueness of 1-(O-TOLYL)-3-(2,5-XYLYL)UREA lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methylphenyl)urea

InChI

InChI=1S/C16H18N2O/c1-11-8-9-13(3)15(10-11)18-16(19)17-14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H2,17,18,19)

InChI Key

PJPPVPKLOOCKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2C

Origin of Product

United States

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